Benzenamine, 2,5-dimethoxy-N,N-dimethyl-4-nitro-
Description
Properties
CAS No. |
71550-50-0 |
|---|---|
Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2,5-dimethoxy-N,N-dimethyl-4-nitroaniline |
InChI |
InChI=1S/C10H14N2O4/c1-11(2)7-5-10(16-4)8(12(13)14)6-9(7)15-3/h5-6H,1-4H3 |
InChI Key |
JSOVAHGEPQCHNC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1OC)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Catalytic Reduction of Nitro Compounds
One of the primary methods for synthesizing benzenamine involves the catalytic reduction of 4-chloro-2,5-dimethoxy-1-nitrobenzene. This process typically employs hydrogen in the presence of a catalyst such as platinum on carbon or palladium.
- Starting Material: 4-chloro-2,5-dimethoxy-1-nitrobenzene
- Catalyst: Platinum on carbon or palladium
- Conditions:
- Temperature: 80°C to 110°C
- Pressure: 5 to 20 bar
- Solvent: Aromatic solvents like xylene
- The nitro group undergoes reduction to form an amine.
- The reaction is carried out under hydrogen atmosphere; hydrogen is injected until no further decrease in pressure occurs.
- The catalyst is filtered off under nitrogen after completion, and the product is precipitated from water.
Yield and Purity:
This method can achieve yields up to 99% with high purity levels when proper conditions are maintained.
Direct N-Methylation
An alternative approach involves direct N-methylation of the resultant amine using paraformaldehyde and a suitable base.
- Starting Material: Resultant amine from catalytic reduction
- Reagents: Paraformaldehyde, base (e.g., sodium carbonate)
- Conditions:
- Temperature: 40°C to 150°C
- Reaction time: 4 to 24 hours
- The amine reacts with paraformaldehyde in the presence of a base to form N,N-dimethylated products.
- The reaction conditions must be optimized to prevent side reactions.
Yield and Purity:
This method also provides good yields, although specific yield percentages vary based on reaction conditions.
| Method | Starting Material | Catalyst/Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Catalytic Reduction | 4-chloro-2,5-dimethoxy-1-nitrobenzene | Platinum on carbon | 80°C to 110°C, 5 to 20 bar | Up to 99% | High |
| Direct N-Methylation | Resultant amine | Paraformaldehyde, sodium carbonate | 40°C to 150°C | Variable | Variable |
Recent studies have focused on optimizing these preparation methods for better efficiency and lower environmental impact. For instance:
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta positions relative to the nitro group.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Electrophiles such as bromine, chlorine, and nitrating agents.
Major Products:
Reduction: 2,5-dimethoxy-N,N-dimethyl-4-aminobenzenamine.
Oxidation: 2,5-dimethoxybenzoquinone derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Synthesis
Benzenamine derivatives are widely used as reagents in organic synthesis. The compound can serve as a precursor for the synthesis of more complex molecules, including dyes and pigments. Its ability to undergo various chemical reactions such as nitration, diazotization, and azo coupling makes it versatile in synthetic pathways .
Industrial Applications
In industrial settings, benzenamine derivatives are employed in the production of dyes and pigments. The compound's structural properties allow it to be utilized in the formulation of colorants for textiles, plastics, and coatings .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of derivatives of 2,5-dimethoxy-4-nitroaniline. Research indicates that these compounds can induce apoptosis in cancer cells, making them candidates for further drug development .
Enzyme Interaction Studies
The compound has been utilized in screening assays to study enzyme interactions, particularly with arylamine N-acetyltransferase. This enzyme is crucial for drug metabolism and detoxification processes in humans .
Medicinal Chemistry
Lead Compound for Drug Development
Benzenamine derivatives have been investigated for their therapeutic properties. The unique functional groups present in the compound facilitate interactions with biological targets, potentially leading to new drug candidates .
Mechanism of Action
The mechanism of action involves the reduction of the azo group to form reactive intermediates that can interact with various biological molecules. This interaction may lead to diverse biochemical effects depending on the specific biological system studied .
Case Studies
Mechanism of Action
The mechanism of action of Benzenamine, 2,5-dimethoxy-N,N-dimethyl-4-nitro- depends on the specific application. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps. In substitution reactions, the nitro group influences the reactivity of the aromatic ring, directing electrophiles to specific positions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1 highlights key structural differences between the target compound and analogs:
Physical Properties
Table 2 compares physical properties based on available
Chemical Reactivity and Substituent Effects
Electron-Withdrawing vs. Electron-Donating Groups :
- The nitro group at position 4 strongly deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to analogs with chloro () or methyl groups .
- The methoxy groups at positions 2 and 5 donate electrons via resonance, partially counteracting the nitro group’s deactivation. This duality may activate specific ring positions for nucleophilic attack.
Comparison with N,N-Dimethyl-4-nitroaniline :
Comparison with 25B-NBOMe :
Research Findings and Key Observations
Synthetic Pathways :
- The target compound can be synthesized via sequential nitration, methoxylation, and dimethylation of aniline derivatives, similar to methods for N,N-Dimethyl-4-nitroaniline .
Spectroscopic Characteristics :
- The nitro group’s strong UV absorption (~260–300 nm) and methoxy groups’ IR stretches (~1250 cm⁻¹) align with analogs like (E)-4-methoxy-N-(4-nitrobenzylidene)aniline .
Biological Activity
Benzenamine, 2,5-dimethoxy-N,N-dimethyl-4-nitro- (commonly referred to as 2,5-Dimethoxy-4-nitroaniline) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, anti-inflammatory, and enzyme inhibitory activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2,5-Dimethoxy-4-nitroaniline is characterized by the following features:
- Molecular Formula : C₈H₁₀N₂O₄
- Molecular Weight : 186.18 g/mol
- Chemical Structure :
This compound contains two methoxy groups and a nitro group attached to an aniline structure, which contributes to its biological activity.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of 2,5-Dimethoxy-4-nitroaniline exhibit potent anticancer properties. For instance, compounds synthesized from this base structure have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | IC₅₀ (μM) |
|---|---|---|
| Compound A | MDA-MB-231 (breast cancer) | 0.96 |
| Compound B | HT-29 (colon cancer) | 2.14 |
These findings indicate that modifications to the base compound can enhance its anticancer efficacy, particularly through the introduction of electron-donating groups which improve activity .
2. Anti-inflammatory Activity
The anti-inflammatory potential of 2,5-Dimethoxy-4-nitroaniline has been explored in various models. Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6.
| Study | Model | Result |
|---|---|---|
| Study A | LPS-induced mouse model | Significant reduction in TNFα and IL-6 production |
| Study B | In vitro human cell lines | IC₅₀ = 1.8 μM for IL-6 inhibition |
The compound's ability to modulate inflammatory pathways makes it a candidate for further development in treating inflammatory diseases .
3. Enzyme Inhibition
2,5-Dimethoxy-4-nitroaniline has also been studied for its enzyme inhibitory properties. Notably, it has shown potential as an inhibitor of monoamine oxidase B (MAO-B), which is significant for neurodegenerative diseases.
| Enzyme Target | IC₅₀ (μM) |
|---|---|
| MAO-B | 2.68 |
This inhibition can lead to increased levels of neurotransmitters such as dopamine, suggesting therapeutic applications in conditions like Parkinson's disease .
Case Study 1: Anticancer Efficacy
In a study focusing on the synthesis of hybrid compounds derived from 2,5-Dimethoxy-4-nitroaniline, researchers observed that certain derivatives exhibited enhanced anticancer activity against breast and colon cancer cell lines. The study concluded that structural modifications significantly impacted the cytotoxic profiles of these compounds .
Case Study 2: Anti-inflammatory Mechanism
Another investigation utilized an LPS-induced inflammation model in mice to evaluate the anti-inflammatory effects of 2,5-Dimethoxy-4-nitroaniline. Results indicated a marked decrease in inflammatory markers when treated with the compound compared to controls, highlighting its potential as a therapeutic agent for inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the key structural features of Benzenamine, 2,5-dimethoxy-N,N-dimethyl-4-nitro- that influence its reactivity in organic synthesis?
- The compound’s benzene ring is substituted with electron-donating methoxy groups (2,5-positions), a nitro group (4-position, electron-withdrawing), and a dimethylamino group (N,N-dimethyl). These substituents create a polarized electronic environment, favoring electrophilic substitution at electron-rich positions and nucleophilic reactions at electron-deficient sites. Computational studies (e.g., DFT) can predict regioselectivity by analyzing frontier molecular orbitals .
Q. What synthetic strategies are recommended for preparing Benzenamine, 2,5-dimethoxy-N,N-dimethyl-4-nitro-?
- A stepwise approach is typical:
Nitration : Introduce the nitro group to 2,5-dimethoxybenzenamine under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration).
Methylation : Protect the amine via N,N-dimethylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structure of this compound?
- ¹H NMR : Methoxy groups (~δ 3.8–4.0 ppm), aromatic protons (split patterns due to substituents), and dimethylamino protons (δ ~2.8–3.2 ppm).
- IR : Stretching vibrations for nitro (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) and methoxy (~1250 cm⁻¹).
- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the compound’s stability during storage and reactions?
- The nitro group increases sensitivity to light and heat. Store in amber vials at –20°C under inert gas. Polar aprotic solvents (e.g., DMF, DMSO) stabilize the compound via dipole interactions but may accelerate decomposition at elevated temperatures. Kinetic studies using UV-Vis spectroscopy can monitor degradation rates under varying conditions .
Q. What computational methods are effective in predicting the compound’s reactivity in cross-coupling reactions?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the nitro group directs electrophiles to the ortho/para positions of the methoxy groups.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., Suzuki-Miyaura coupling). Validate with experimental yields and HPLC-MS intermediates .
Q. How can contradictions in reported melting points (e.g., 157–201°C) be resolved?
- Discrepancies may arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) to determine the true melting point and thermogravimetric analysis (TGA) to assess purity. Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) to isolate polymorphs .
Methodological Challenges
Q. What strategies mitigate side reactions during functionalization of the dimethylamino group?
- Protection : Temporarily convert the dimethylamino group to a less reactive moiety (e.g., Boc-protected amine).
- Catalysis : Use Pd/Cu catalysts for selective C–N bond formation without disturbing the nitro group. Monitor reaction progress via TLC or in-situ FTIR .
Q. How to analyze the compound’s electrochemical behavior for applications in conductive polymers?
- Perform cyclic voltammetry (CV) in anhydrous acetonitrile with a supporting electrolyte (e.g., TBAPF₆). The nitro group’s reduction potential (~–1.2 V vs. Ag/AgCl) and methoxy groups’ oxidation peaks (~+1.5 V) inform electron-transfer mechanisms. Compare with DFT-predicted redox potentials .
Key Research Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
